

The Discovery and Enduring Significance of D-Ribose in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *d*-Ribose-4-*d*

Cat. No.: B15574241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose, a pentose sugar, holds a fundamentally important position in the landscape of biochemistry. Its discovery was a pivotal moment in the nascent field of nucleic acid chemistry, and its structural and metabolic roles continue to be areas of intense research and therapeutic interest. This technical guide provides an in-depth exploration of the historical discovery of D-ribose, its profound significance in key biochemical pathways, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key experimental and signaling pathways are visualized to facilitate a deeper understanding of this critical biomolecule.

The Discovery of D-Ribose: A Historical Perspective

The journey to understanding D-ribose began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1891, Fischer and his colleague Oscar Piloy first prepared the unnatural L-ribose.^[1] Fischer's groundbreaking work on the synthesis and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the essential groundwork for the later identification of its naturally occurring enantiomer.^[2]

The crucial discovery of D-ribose as a natural product and a key component of nucleic acids was made in 1909 by Phoebus Levene and Walter Jacobs at the Rockefeller Institute for Medical Research.^{[1][3]} Through careful hydrolysis of yeast nucleic acids, they isolated a

pentose sugar that they identified as the D-enantiomer of the ribose synthesized by Fischer.^[3] This discovery was a landmark achievement, as it was the first time a sugar had been identified as a constituent of nucleic acids, thus beginning to unravel the chemical nature of the molecules of heredity. Levene would later, in 1929, discover deoxyribose in animal nucleic acids, further clarifying the distinction between RNA and DNA.^[3]

Physicochemical Properties of D-Ribose

A comprehensive understanding of the physicochemical properties of D-ribose is essential for its application in research and development. The following table summarizes key quantitative data for D-ribose.

Property	Value	Unit
Molecular Formula	$C_5H_{10}O_5$	
Molar Mass	150.13	g/mol
Melting Point	90 - 95	°C
Boiling Point	331	°C
Density	0.80	g/cm ³ (20 °C)
Water Solubility	Very soluble	
Standard Enthalpy of Combustion (ΔcH° solid)	-2347.59 ± 0.91	kJ/mol
Standard Enthalpy of Formation (ΔfH° solid)	-1050.90	kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)	-662.90	kJ/mol
Octanol/Water Partition Coefficient (logP _{oct/wat})	-2.71	

Data sourced from Cheméo and PubChem databases.^{[4][5][6]}

Historical Experimental Protocols

The foundational discoveries of D-ribose were underpinned by meticulous experimental work. Below are detailed summaries of the key historical protocols.

Emil Fischer's Synthesis of Ribose (via Kiliani-Fischer Synthesis)

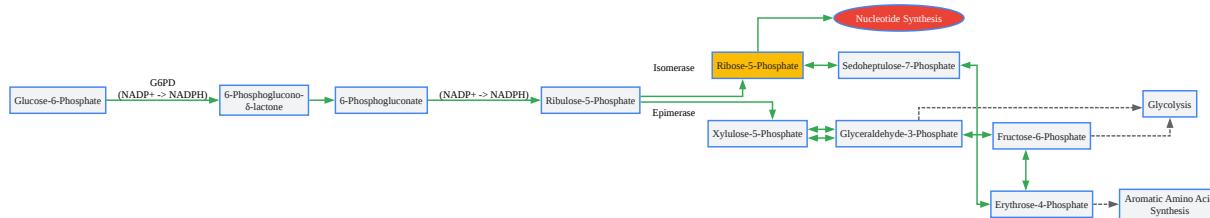
Emil Fischer's synthesis of various sugars, including the arabinose precursor to ribose, relied on the Kiliani-Fischer synthesis. This method allows for the elongation of an aldose carbon chain by one carbon atom. The general steps are as follows:

- **Cyanohydrin Formation:** The starting aldose (e.g., D-arabinose) is treated with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction creates a new chiral center, resulting in two epimeric cyanohydrins.
- **Hydrolysis:** The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, forming two epimeric aldonic acids.
- **Lactone Formation and Reduction:** The aldonic acids are subsequently converted to their corresponding γ -lactones. These lactones can then be separated. Finally, the separated lactones are reduced to the corresponding aldoses (e.g., D-glucose and D-mannose from D-arabinose). To obtain ribose, a similar process would be applied starting from D-erythrose.^[7] ^[8]^[9]^[10]

Levene and Jacobs' Isolation of D-Ribose from Yeast Nucleic Acid (1909)

The protocol employed by Levene and Jacobs to isolate and identify D-ribose from yeast nucleic acids involved a careful and systematic degradation of the nucleic acid structure. While the original 1909 paper in Berichte der deutschen chemischen Gesellschaft provides the full details, the general procedure can be summarized as follows:

- **Hydrolysis of Yeast Nucleic Acid:** Yeast nucleic acid was subjected to hydrolysis, likely using acidic or alkaline conditions, to break the phosphodiester bonds and glycosidic linkages.
- **Separation of Components:** The resulting mixture of purine and pyrimidine bases, phosphate, and the sugar moiety was then systematically separated.

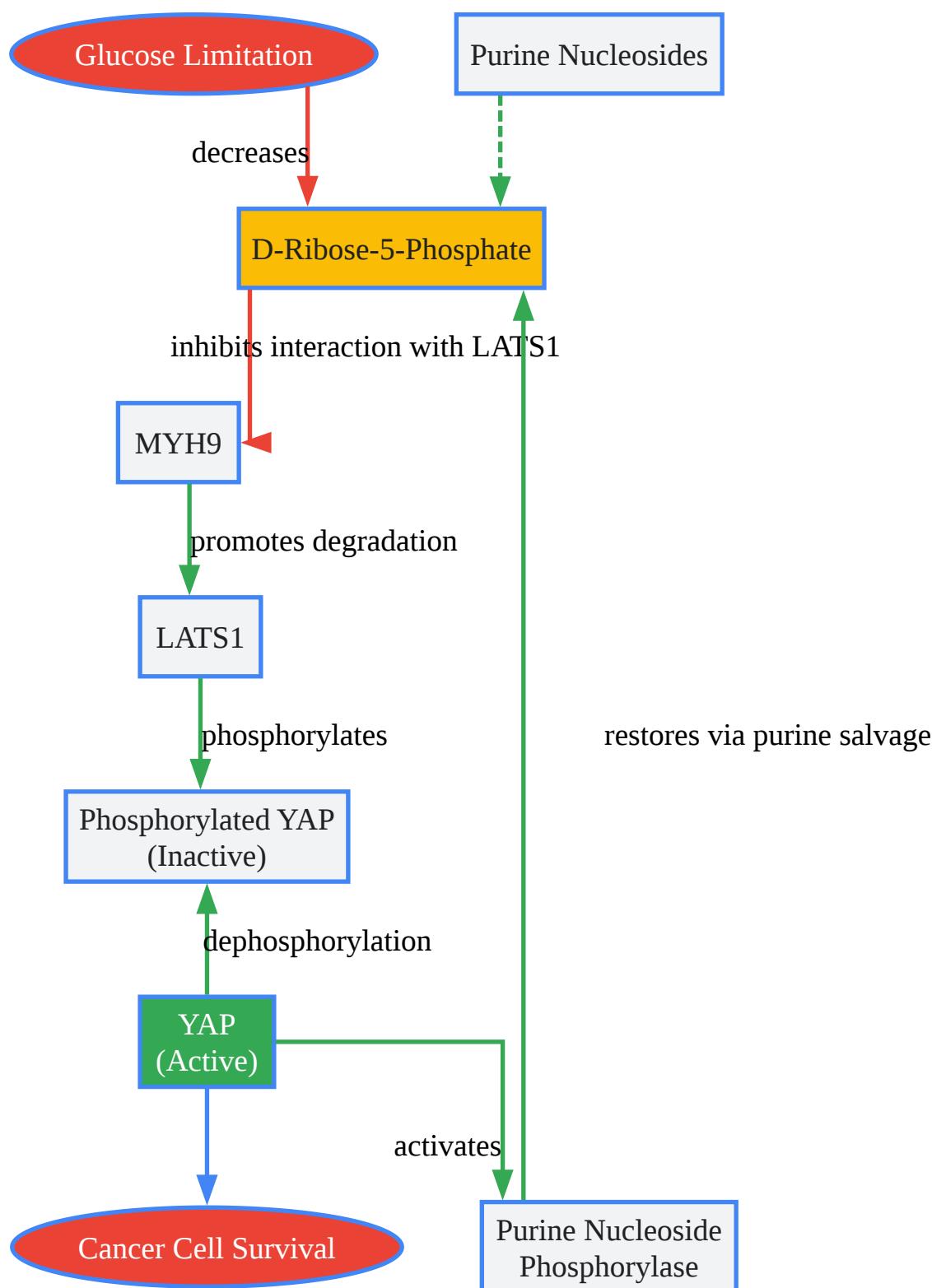

- Isolation and Purification of the Sugar: Through a series of chemical treatments and crystallizations, Levene and Jacobs were able to isolate a pure crystalline sugar.
- Characterization and Identification: The isolated sugar was then subjected to chemical analysis, including determination of its elemental composition and optical rotation. By comparing its properties to known sugars and their derivatives, they conclusively identified it as D-ribose.[3][6]

Biochemical Significance and Signaling Pathways

D-ribose is a central molecule in cellular metabolism and signaling. Its most well-known role is as a structural component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).

The Pentose Phosphate Pathway (PPP)

The primary route for the de novo synthesis of D-ribose in the cell is the Pentose Phosphate Pathway (PPP). This pathway runs parallel to glycolysis and is crucial for producing NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.

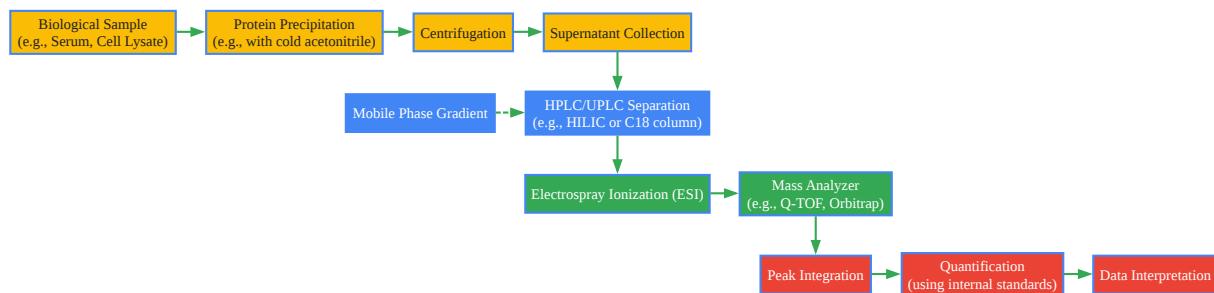


[Click to download full resolution via product page](#)

Caption: The Pentose Phosphate Pathway generates Ribose-5-Phosphate.

D-Ribose-5-Phosphate and YAP Signaling

Recent research has uncovered a novel signaling role for a D-ribose derivative, D-ribose-5-phosphate (D5P), in the regulation of the Yes-associated protein (YAP) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and apoptosis. Under conditions of glucose limitation, a decrease in D5P levels leads to the activation of YAP, promoting cancer cell survival. This finding opens new avenues for therapeutic intervention in oncology.[\[4\]](#)[\[11\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: D-Ribose-5-Phosphate as a checkpoint in YAP signaling.

Modern Experimental Workflows: LC-MS Analysis of D-Ribose

The accurate quantification of D-ribose in biological samples is crucial for both basic research and clinical applications. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Ribose (CAS 50-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. doublenut.com [doublenut.com]
- 3. mindat.org [mindat.org]

- 4. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Ribose(50-69-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 8. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 10. Showing Compound D-Ribose (FDB011145) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of D-Ribose in Biochemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574241#d-ribose-discovery-and-historical-significance-in-biochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com